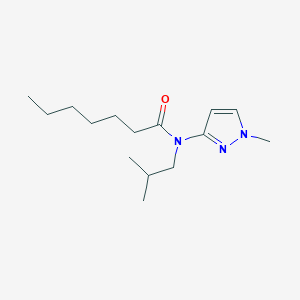![molecular formula C26H17NO3 B15210708 Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- CAS No. 650636-51-4](/img/structure/B15210708.png)
Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. The presence of benzoyl and benzamide groups further enhances its chemical complexity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzofurans: These compounds share a similar furan ring structure but differ in the presence of nitro groups.
Dihydronaphthofurans: These compounds have a hydrogenated naphthofuran core, making them less aromatic compared to N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide.
Uniqueness
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzoyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
650636-51-4 |
|---|---|
Molekularformel |
C26H17NO3 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide |
InChI |
InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29) |
InChI-Schlüssel |
OANROQZEYXFWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)









